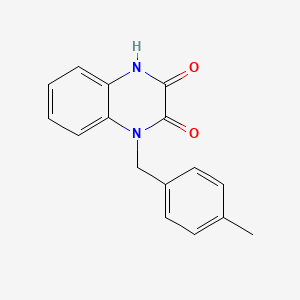

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione

説明

特性

IUPAC Name |

4-[(4-methylphenyl)methyl]-1H-quinoxaline-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-6-8-12(9-7-11)10-18-14-5-3-2-4-13(14)17-15(19)16(18)20/h2-9H,10H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBRNCZLZWKJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Procedure:

- Starting Material: 1,4-dihydroquinoxaline-2,3-dione or its derivatives.

- Reagents: 4-methylbenzyl halide (preferably bromide or iodide), KOtBu (2.0 equivalents).

- Solvent: DMSO (Dimethyl sulfoxide).

- Conditions: Stirring at room temperature or slightly elevated temperature (around 25–50°C) for 12–24 hours under aerobic conditions.

- Work-up: The reaction mixture is diluted with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified via silica gel column chromatography.

Data:

| Entry | Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| 1 | 4-Methylbenzyl halide | DMSO | Room temp | 12–24 h | ~78% |

- The alkylation selectively occurs at the nitrogen atom of the quinoxaline core.

- Purification is typically performed using silica gel chromatography with DCM/MeOH or ethyl acetate/hexane mixtures.

Oxidative Functionalization and Cyclization

Method Overview:

Oxidative conditions, often employing hydrogen peroxide (H₂O₂) or phosphorus oxychloride (POCl₃), facilitate the transformation of quinoxaline derivatives into dihydroquinoxaline-2,3-diones with appended methylbenzyl groups.

Procedure:

-

- Reagents: H₂O₂ (30% aqueous solution), in a mixture with acetonitrile (MeCN).

- Conditions: Irradiation with visible light (395 nm LEDs) at room temperature for 12 hours under air.

- Post-reaction: Solvent removal under reduced pressure, purification via silica gel chromatography using DCM/MeOH (10:1).

Chlorination and Substitution:

- Reagents: POCl₃ and pyridine.

- Conditions: Heating at 160°C for 2 hours.

- Work-up: Pouring into ice-cold NaHCO₃ solution, extraction with DCM, purification by chromatography.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, MeCN | Room temp, 12 h | 78% | |

| Chlorination | POCl₃, pyridine | 160°C, 2 h | Not specified |

- These oxidative steps are crucial for introducing reactive functionalities enabling subsequent modifications.

- The oxidation process yields the dihydroquinoxaline-2,3-dione core with high efficiency.

Cyclization and Substitution for Derivative Formation

Method Overview:

Further substitution reactions involve the use of acyl derivatives or halogenated intermediates, followed by nucleophilic substitution with aromatic amines or alkynes to generate complex derivatives such as 1-(4-phenylethynyl)benzyl compounds.

Procedure:

-

- Reagents: Phenylacetylene, PdCl₂(PPh₃)₂, CuI.

- Conditions: In DMF with triethylamine (Et₃N), heated at 80°C for 24 hours under argon.

- Purification: Extraction with ethyl acetate, silica gel chromatography.

Substitution with Aromatic Amines:

- Reagents: 4-Iodoaniline, 3-chloroquinoxaline intermediates.

- Conditions: Reflux in acetonitrile at 80°C overnight.

- Purification: Chromatography to isolate the final substituted quinoxaline derivatives.

Data:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Alkynylation | Phenylacetylene, Pd catalyst | DMF, 80°C, 24 h | 72% | |

| Aromatic substitution | 4-Iodoaniline | Reflux, 80°C | 78% |

Summary of Key Data and Reaction Conditions

| Preparation Method | Reagents | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|

| Alkylation of quinoxaline core | 4-methylbenzyl halide, KOtBu | DMSO | Room temp to 50°C | 12–24 h | ~78% | Purified via silica gel chromatography |

| Oxidative functionalization | H₂O₂, MeCN | Room temp | 12 h | 78% | Light irradiation enhances yield | |

| Chlorination and substitution | POCl₃, pyridine | 160°C | 2 h | 78% | Post-reaction extraction and chromatography | |

| Coupling with alkynes | Phenylacetylene, Pd catalyst | DMF, Et₃N | 80°C | 24 h | 72% | Under inert atmosphere |

Notes and Recommendations for Synthesis

-

- The use of DMSO as a solvent significantly improves yield during alkylation.

- Reaction times and temperatures should be carefully controlled to minimize side reactions.

-

- Silica gel chromatography remains the standard purification method.

- Solvent systems are optimized based on the polarity of intermediates.

-

- Handling of POCl₃ requires appropriate precautions due to its corrosive nature.

- Reactions involving hydrogen peroxide should be conducted with care to avoid decomposition hazards.

化学反応の分析

Types of Reactions: 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.

Reduction: Reduction reactions can convert the quinoxaline ring to a dihydroquinoxaline structure.

Substitution: Electrophilic substitution reactions can occur at the benzyl group or the quinoxaline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

Oxidation: Quinoxaline-2,3-dione derivatives.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Halogenated or nitrated quinoxaline derivatives.

科学的研究の応用

Medicinal Chemistry

The compound has shown potential as a precursor for developing novel pharmaceuticals. Its derivatives have been investigated for their activities against multidrug-resistant (MDR) pathogens. The ability to modify the quinoxaline structure allows for the exploration of various biological activities, including antimicrobial and anticancer properties.

Case Study: Antimicrobial Activity

A study demonstrated that derivatives of 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione exhibited significant antimicrobial activity against various strains of bacteria and fungi. The modifications in the side chains influenced the potency and spectrum of activity, highlighting the importance of structural diversity in drug development .

Photocatalysis

The compound has been utilized in photocatalytic reactions, particularly in organic transformations involving visible light. Its ability to act as a photosensitizer facilitates various chemical reactions under mild conditions.

Data Table: Photocatalytic Efficiency

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Cross-dehydrogenative coupling | 91 | 395 nm LED, N2 atmosphere |

| Chlorination | 73 | POCl3 treatment |

| Large-scale production | 60 | Optimized conditions |

This table summarizes key findings from recent experiments where the compound was used as a catalyst in different reactions, demonstrating its versatility and efficiency in organic synthesis .

Material Science

Research has also explored the use of quinoxaline derivatives in material science applications, particularly in the development of organic semiconductors and sensors. The electronic properties of these compounds make them suitable candidates for use in organic light-emitting diodes (OLEDs) and photovoltaic devices.

作用機序

The mechanism of action of 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.

類似化合物との比較

Comparison with Similar Quinoxaline-2,3-dione Derivatives

Structural Modifications and Physicochemical Properties

Quinoxaline-2,3-dione derivatives vary primarily in substituents at the N1/N4 positions and the benzene ring. Key structural analogs include:

Key Observations :

- Lipophilicity : Alkyl (e.g., octyl) and aromatic (e.g., benzyl) substituents increase hydrophobicity, critical for membrane penetration or corrosion inhibition .

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ANQX) enhance reactivity, while electron-donating groups (e.g., methyl) improve solubility .

2.2.1 Anticancer Activity

- Diarylamide Derivatives: Compounds like 6-(4-aminophenoxy)-1,4-dihydroquinoxaline-2,3-dione, when acylated, show cytotoxic activity against MCF-7 and HeLa cells (IC₅₀: 8–32 μM) .

- Triazole Derivatives : 1,4-Bis-triazolylmethyl analogs exhibit growth inhibition (e.g., 6l, IC₅₀: 12–18 μM against MCF-7, PC-3, and HeLa) .

- Halogenated Derivatives : Chloro or bromo substituents (e.g., 6-chloro-1,4-diethyl derivative) enhance cytotoxicity, likely due to increased electrophilicity .

2.2.3 Corrosion Inhibition

- 1,4-Dioctyl-6-methyl Derivative : Exhibits 92% inhibition efficiency on mild steel in HCl via adsorption, attributed to alkyl chain hydrophobicity .

- 1,4-Diallyl-6-chloro Derivative : Shows 88% efficiency, with chloro and allyl groups enhancing electron withdrawal and adsorption .

Comparison : The 4-methylbenzyl group’s aromaticity may improve adsorption on metal surfaces, but its performance relative to alkyl or chloro derivatives requires experimental validation.

Computational and Theoretical Insights

- DFT Studies : Corrosion inhibitors like 1,4-dioctyl-6-methyl derivatives show strong adsorption on mild steel, correlated with high HOMO energy and low dipole moments .

- Molecular Docking : Piperazine-containing derivatives exhibit favorable binding to D2 receptors due to hydrophobic and π-π interactions .

Comparison : The 4-methylbenzyl group’s aromatic ring may facilitate π-stacking in biological systems, but computational modeling is needed to predict its efficacy.

生物活性

1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione is a compound belonging to the quinoxaline family, which has garnered interest due to its potential biological activities. Quinoxalines are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this compound, summarizing key findings from various studies and providing a comprehensive overview of its mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a quinoxaline core with a 4-methylbenzyl substituent. This structural feature is significant as it influences the compound's reactivity and interactions with biological targets.

| Property | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 232.25 g/mol |

| CAS Number | 1172891-28-9 |

| Solubility | Soluble in organic solvents |

Synthesis

The synthesis typically involves the condensation of 4-methylbenzylamine with a quinoxaline precursor such as 2,3-dichloroquinoxaline under basic conditions. Common solvents include ethanol or methanol, with sodium hydroxide or potassium carbonate as bases to facilitate the reaction.

Antimicrobial Activity

Research has demonstrated that derivatives of quinoxalines exhibit significant antimicrobial properties. A study reported that synthesized quinoxaline derivatives showed activity against various bacterial strains including Staphylococcus aureus and Candida albicans. The zone of inhibition for these compounds ranged from 12 mm to 18.5 mm against Staphylococcus aureus and was similarly effective against Candida albicans .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 - 18 |

| Candida albicans | 13 - 18.5 |

Anticancer Potential

Quinoxaline derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms including the modulation of signaling pathways involved in cell survival and proliferation. Specific studies on related compounds have indicated cytotoxic effects against human cancer cell lines .

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for microbial growth or cancer cell proliferation.

- Oxidative Stress Induction : Similar quinoxaline derivatives have shown to induce oxidative stress in target cells, leading to cell death.

- Receptor Interaction : The compound may interact with cellular receptors, altering signal transduction pathways that control cell growth and apoptosis.

Case Studies

-

Antimicrobial Study :

A study synthesized several quinoxaline derivatives and tested their antimicrobial activity against common pathogens. The results indicated that modifications in the structure significantly enhanced their efficacy against Staphylococcus aureus and Candida albicans . -

Anticancer Research :

Another investigation focused on the anticancer potential of related quinoxaline derivatives showed promising results in inhibiting the growth of various human cancer cell lines through apoptosis induction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Methylbenzyl)-1,4-dihydroquinoxaline-2,3-dione, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves condensation of benzene-1,2-diamine derivatives with oxalic acid derivatives. For example, reacting substituted 1,2-diamines with oxalic acid dihydrate in acidic media (e.g., 4 M HCl) at 110°C for 2 hours yields the dihydroquinoxaline-2,3-dione core . To introduce the 4-methylbenzyl group, a nucleophilic substitution or alkylation step may follow. Optimization includes adjusting stoichiometry (e.g., 1.1 equiv oxalic acid), temperature, and post-reaction crystallization protocols to improve yields (77–92%) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.06–7.14 ppm) and carbonyl groups (δ 155.1 ppm) confirm the core structure .

- IR Spectroscopy : Stretching bands at ~1669 cm⁻¹ (C=O) and ~3108 cm⁻¹ (N–H) validate functional groups .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., 162.0429 for C8H6N2O2) ensures molecular integrity .

Advanced Research Questions

Q. What role does pH-dependent deprotonation play in the biological activity of 1,4-dihydroquinoxaline-2,3-dione derivatives, particularly in glutamate receptor binding?

- Methodological Answer : The acidity of the N–H groups in the quinoxalinedione scaffold influences binding to ionotropic glutamate receptors (e.g., GluA2 AMPA receptors). At physiological pH (~7.4), deprotonation enhances hydrogen-bonding interactions with receptor residues. Experimental validation involves:

- Potentiometric Titration : Measure pKa values to assess protonation states.

- Binding Assays : Compare receptor affinity at varying pH using radiolabeled ligands or fluorescence quenching .

Q. How can crystallographic studies resolve contradictions in hydrogen-bonding networks of this compound co-crystals?

- Methodological Answer : Co-crystallize the compound with acids (e.g., 5-nitroisophthalic acid) and analyze via X-ray diffraction. Key steps:

- Crystal Growth : Slow evaporation of aqueous solutions at controlled temperatures (e.g., 25°C) yields diffraction-quality crystals .

- Hydrogen-Bond Analysis : Identify N–H⋯O (2.8–3.0 Å) and O–H⋯O (2.6–2.8 Å) interactions using software like SHELX .

- Thermal Ellipsoid Modeling : Refine atomic displacement parameters to confirm lattice stability .

Q. What strategies mitigate low yields in multi-step syntheses of functionalized dihydroquinoxaline-2,3-diones?

- Methodological Answer : Common issues include side reactions during alkylation or oxidation. Solutions involve:

- Protecting Groups : Temporarily shield reactive sites (e.g., NH groups) during benzylation.

- Catalytic Optimization : Use TiCl4-mediated Schiff-base reactions to improve selectivity in forming asymmetric derivatives (e.g., aza-BODIPY analogues) .

- Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading) and identify critical yield factors .

Q. How do electronic and steric effects of substituents (e.g., 4-methylbenzyl) modulate the photophysical properties of quinoxalinedione-based materials?

- Methodological Answer : Introduce electron-donating/withdrawing groups and assess optical behavior:

- UV-Vis Spectroscopy : Monitor absorption shifts (e.g., λmax ~500 nm for aza-BODIPY derivatives) .

- Fluorescence Quantum Yield : Compare emission efficiency in solvents of varying polarity.

- DFT Calculations : Correlate HOMO-LUMO gaps with experimental spectral data .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 77% vs. 92%) for 1,4-dihydroquinoxaline-2,3-dione derivatives?

- Methodological Answer : Variability often arises from purification methods or reagent quality. Reproduce reactions under identical conditions (solvent, heating rate) and:

- TLC Monitoring : Track reaction progress to isolate intermediates.

- Recrystallization Trials : Test solvents (e.g., DCM/methanol) to optimize purity .

- Batch Analysis : Use LC-MS to identify impurities affecting yield .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。